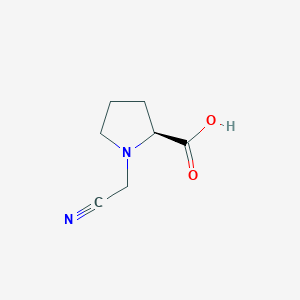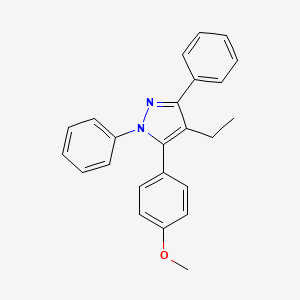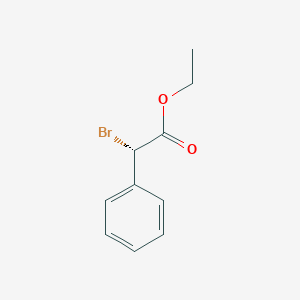
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is a diazonium salt that is commonly used in organic synthesis and analytical chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often utilized in the synthesis of azo dyes and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 4-methyl-2-nitroaniline followed by coupling with naphthalene-1,5-disulphonic acid. The reaction conditions generally include:
Diazotization: 4-Methyl-2-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with naphthalene-1,5-disulphonic acid in an aqueous medium to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents.
Coupling Reactions: Phenols, aromatic amines, and alkaline conditions are typically used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Major Products
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Amino derivatives.
Applications De Recherche Scientifique
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of azo dyes and other complex organic molecules.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also be reduced to an amino group, which can further react with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Methylbenzenediazonium chloride
- 2-Methyl-4-nitrobenzenediazonium sulfate
Uniqueness
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate is unique due to its combination of a diazonium group with a nitro group and a naphthalene-1,5-disulphonate moiety. This structure provides a balance of stability and reactivity, making it suitable for a wide range of chemical reactions and applications. Its ability to form stable azo compounds and its reactivity in substitution and reduction reactions set it apart from other similar compounds.
Propriétés
Numéro CAS |
85223-03-6 |
|---|---|
Formule moléculaire |
C24H18N6O10S2 |
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
4-methyl-2-nitrobenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(9-8)7(4-5)10(11)12/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
Clé InChI |
DROLVKHTCNCZRB-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].CC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
| 85223-03-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)




![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)

